ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate
Overview
Description
Ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate is a compound that contains a 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity . They have been studied extensively for their significant antibacterial activity .
Synthesis Analysis
The synthesis of compounds similar to ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate has been reported in the literature . For instance, a series of energetic TO derivatives were prepared from 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid .Molecular Structure Analysis
The molecular structure of compounds similar to ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate has been analyzed in several studies . For example, in the crystal structure of a related compound, molecules are connected by pairs of N-H⋯O hydrogen bonds into centrosymmetric dimers .Chemical Reactions Analysis
The chemical reactions involving compounds similar to ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate have been studied . For instance, the SAR analysis showed that compounds containing a benzyl group in the 4-position of the 1,2,4-triazole inhibited the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds similar to ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate have been analyzed . For example, most compounds exhibit good thermostability .Scientific Research Applications
Molecular Structure and Crystallography
Research on compounds similar to Ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate often focuses on their molecular structure and crystallography. For example, the molecular structure of Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate, a related compound, has been studied, revealing details about its non-planar ethyl (oxo)acetate group orientation and interactions in the crystal form through C—H⋯O interactions and π–π stacking interactions (Ahmed et al., 2013).
Future Directions
The future directions for research on compounds similar to ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate could involve further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
properties
IUPAC Name |
ethyl 2-[4-(5-oxo-1H-1,2,4-triazol-4-yl)phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-18-11(16)7-9-3-5-10(6-4-9)15-8-13-14-12(15)17/h3-6,8H,2,7H2,1H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDYAJOUJYSMCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)N2C=NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.